Bms-919373

Vue d'ensemble

Description

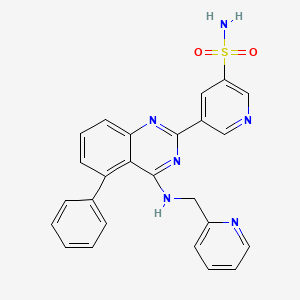

BMS-919373 is a highly functionalized quinazoline that is being investigated as a selective, potent I Kur current blocker . It is a Potassium channel Kv1.5 (KCNA5) inhibitor for use in atrial fibrillation and acute coronary syndromes .

Synthesis Analysis

The synthesis of BMS-919373 involves utilizing the aminomethylpyridine side chain at C-4, a selective C-H functionalization at C-5 was invented, enabling the efficient synthesis of this molecule . This strategy of leveraging this inherent directing group allowed the synthesis of this complex heterocycle in only six steps from commodity chemicals .

Molecular Structure Analysis

BMS-919373 is a highly functionalized quinazoline . The chemical formula of BMS-919373 is C25H20N6O2S .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BMS-919373 include a selective C-H functionalization at C-5, which was achieved by utilizing the aminomethylpyridine side chain at C-4 .

Physical And Chemical Properties Analysis

The molecular weight of BMS-919373 is 468.54 . The chemical formula is C25H20N6O2S .

Applications De Recherche Scientifique

Cardiology

BMS-919373: has been investigated for its effects on the electrical activity of the heart, particularly in the context of atrial fibrillation. Clinical trials have explored its impact on atrial effective refractory period (AERP) in subjects with dual-chamber pacemakers . The compound is a selective inhibitor of the IKur current, which is significant in cardiac repolarization .

Oncology

BMS-919373: does not have direct applications in oncology based on available data. Bristol Myers Squibb’s research in oncology focuses on immuno-oncology and other cancer therapies , but BMS-919373 is not listed among the compounds used in these areas.

Pharmacology

In pharmacology, BMS-919373 has been part of studies assessing its interaction with other drugs, such as statins, in the context of acute coronary syndromes . This highlights its relevance in understanding drug-drug interactions and cardiovascular safety pharmacology.

Toxicology

The synthesis process of BMS-919373 involves considerations of impurity control and optimization of chemical reactions . While not directly related to toxicology, these aspects are crucial for ensuring the safety and efficacy of the compound for potential therapeutic use.

Biochemistry

BMS-919373: ’s mechanism as an IKur current blocker places it within the realm of biochemistry, where its effects on ion channels are of interest . The compound’s interaction with cellular biochemistry could provide insights into the modulation of cardiac cells and other types of excitable cells.

Clinical Trials

BMS-919373: has been involved in clinical trials to evaluate its safety and efficacy in treating atrial fibrillation and to understand its pharmacokinetic profile . These trials are essential for determining the potential of BMS-919373 as a therapeutic agent.

Orientations Futures

Propriétés

IUPAC Name |

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKULQQVQWCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinesulfonamide, 5-(5-phenyl-4-((2-pyridinylmethyl)amino)-2-quinazolinyl)- | |

CAS RN |

1272353-82-8 | |

| Record name | BMS-919373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-919373 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-919373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes the synthesis of BMS-919373 unique?

A: BMS-919373 is a highly functionalized quinazoline, and its synthesis posed a significant challenge. Researchers overcame this by exploiting the inherent directing ability of the aminomethylpyridine side chain present in the molecule. This strategy enabled a highly regioselective C-H arylation at the C-5 position of the quinazoline core, streamlining the synthesis to just six steps from readily available starting materials []. This innovative approach highlights the power of utilizing native directing groups in complex molecule synthesis.

Q2: What is the significance of the IKur current and its inhibition in the context of atrial fibrillation?

A: The IKur current plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of atrial cells. Dysregulation of this current can contribute to atrial fibrillation, a common heart rhythm disorder. BMS-919373 was discovered as a potent and selective inhibitor of the IKur current []. This selectivity is crucial for minimizing potential side effects on other cardiac currents. By targeting IKur, BMS-919373 aims to restore normal heart rhythm in patients with atrial fibrillation.

Q3: How does the structure of BMS-919373 relate to its activity?

A: While specific structure-activity relationship (SAR) details are not provided in the abstracts, the successful utilization of the aminomethylpyridine side chain as a directing group for C-H arylation suggests its importance in the final structure []. Further research likely explored how modifications to this and other parts of the molecule influenced its interaction with the IKur channel, impacting its potency and selectivity. Understanding these relationships is crucial for optimizing drug candidates and developing safer and more effective therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)